3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative that exhibits properties useful for photodynamic therapy in cancer treatment. This derivative, which includes a structure similar to the compound , demonstrates high singlet oxygen quantum yield and good fluorescence properties, making it a potential candidate for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activities : Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities. Their study found that certain derivatives exhibited higher antioxidant activity than ascorbic acid and were more cytotoxic against certain cancer cell lines, suggesting potential therapeutic applications (Tumosienė et al., 2020).
Radiolabeled Compounds for Receptor Imaging : Research by Hamill et al. (1996) on radiolabeled compounds, including derivatives similar to the compound , focused on their use in receptor imaging. These compounds were found to be potent and selective ligands for specific receptors, highlighting their potential in diagnostic imaging (Hamill et al., 1996).
Molecular Structure and Intermolecular Interactions : Karabulut et al. (2014) studied the molecular structure of a compound similar to the one , focusing on intermolecular interactions and their impact on molecular geometry. This research aids in understanding the compound's behavior in different environments and could have implications in drug design and development (Karabulut et al., 2014).
Antimicrobial Evaluation : Khanage, Mohite, and Pandhare (2020) synthesized and evaluated the antimicrobial activity of compounds incorporating a structure similar to the compound . Their findings suggest potential applications in developing new antimicrobial agents (Khanage, Mohite, & Pandhare, 2020).
Corrosion Inhibition in Acidic Solutions : Prashanth et al. (2021) investigated the corrosion inhibition efficacy of imidazole derivatives, closely related to the compound , on mild steel in acidic solutions. The study provides insights into the applications of such compounds in protecting metals against corrosion, which is important in various industrial applications (Prashanth et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide, is a complex molecule that may interact with multiple targets. These kinases, such as BRAF and VEGFR-2, play crucial roles in cell signaling and are often implicated in cancer progression .
Mode of Action
Similar compounds have been found to inhibit protein kinases, thereby disrupting cell signaling pathways . This disruption can lead to the inhibition of cell proliferation, which is a key factor in the progression of cancer .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various protein kinases. These kinases are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound could potentially disrupt these processes, leading to a decrease in cell proliferation and potentially inducing cell death .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation, given its potential inhibitory effects on protein kinases . This could potentially lead to the death of cancer cells, thereby inhibiting the progression of the disease .
Properties
IUPAC Name |
3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-32-22-12-10-20(11-13-22)27-23(30)17-33-25-26-14-15-29(25)21-9-5-6-18(16-21)24(31)28-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXVKHLRRCJJHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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